3-(Aminomethyl)-2,6-dichloroaniline
Description
3-(Aminomethyl)-2,6-dichloroaniline is a chlorinated aromatic amine derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions and an aminomethyl (-CH₂NH₂) group at the 3-position. These compounds are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and dyes . The aminomethyl group in 3-(Aminomethyl)-2,6-dichloroaniline likely improves solubility and bioavailability compared to non-functionalized dichloroanilines, though this requires further study.
Properties
IUPAC Name |
3-(aminomethyl)-2,6-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOTWFRREWPTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,6-dichloroaniline typically involves the nucleophilic substitution of 2,4-dichlorobenzylamine with ammonia or an amine source. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction can be performed under conventional heating or using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 3-(Aminomethyl)-2,6-dichloroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,6-dichloroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing the chlorine atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate or other bases are commonly used to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzylamines.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
3-(Aminomethyl)-2,6-dichloroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,6-dichloroaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key dichloroaniline derivatives differ in chlorine substitution patterns and functional groups:
| Compound | Substituent Positions | Key Functional Groups |
|---|---|---|
| 2,6-Dichloroaniline | Cl at 2,6 | -NH₂ at 1 |
| 3,4-Dichloroaniline | Cl at 3,4 | -NH₂ at 1 |
| 3,5-Dichloroaniline | Cl at 3,5 | -NH₂ at 1 |
| 3-(Aminomethyl)-2,6-DCA | Cl at 2,6; -CH₂NH₂ at 3 | -NH₂ at 1, -CH₂NH₂ at 3 |
The 2,6-dichloro substitution confers steric hindrance, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . In contrast, 3,4- and 3,5-dichloroanilines exhibit distinct electronic effects due to para/meta chlorine placement, altering their chemical behavior .
Physicochemical Properties
Lipophilicity (logP) and degradation kinetics vary significantly:
The aminomethyl group in 3-(Aminomethyl)-2,6-DCA is expected to reduce lipophilicity compared to 2,6-DCA, enhancing aqueous solubility. However, its degradation kinetics remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
